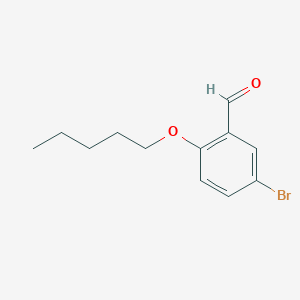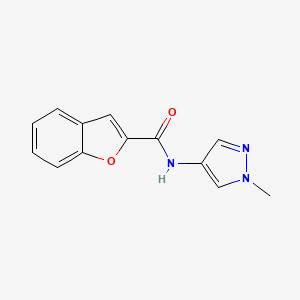
N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide, also known as MPBC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPBC belongs to the class of benzofuran derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antifungal Applications
This compound has been studied for its potential in antifungal activity. Derivatives of the pyrazolecarboxamide class have shown moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. These findings suggest that N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide could be a starting point for the development of new fungicides .
Cancer Research
In cancer research, compounds with a similar structure have been evaluated for their ability to induce apoptosis in cancer cells. For instance, certain derivatives have been shown to inhibit colony formation in breast cancer cells in a concentration-dependent manner . This indicates that our compound of interest may have therapeutic potential in oncology, particularly in the design of apoptosis-inducing agents.
Green Pesticides
The structural framework of N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide is conducive to the development of green pesticides. The compound’s derivatives have been explored for their role in plant protection, offering an environmentally friendly alternative to traditional pesticides .
Protein Kinase Inhibition
Research has been conducted on related compounds for their inhibitory effects on protein kinases. These enzymes play crucial roles in cell signaling, and their dysregulation is often associated with diseases. Inhibitors based on the pyrazolecarboxamide structure have been studied for their potential to target kinases with therapeutic implications .
Molecular Synthesis
The compound serves as a key intermediate in the synthesis of various molecular structures. Its derivatives are used in complex chemical reactions, such as Buchwald–Hartwig arylamination, to create novel molecules with potential pharmacological properties .
Drug Discovery
N-(1-methyl-1H-pyrazol-4-yl)benzofuran-2-carboxamide is part of a collection of rare and unique chemicals provided for early discovery researchers. It’s utilized in the initial stages of drug discovery to identify new therapeutic agents .
Biochemical Research
In biochemical research, the compound’s derivatives are used to study the function of enzymes and receptors. By modifying the compound, researchers can investigate the biochemical pathways and interactions within cells .
Agricultural Bioengineering
The compound’s framework is beneficial in the field of agricultural bioengineering. It’s used in the design of new compounds that can enhance crop protection and yield, contributing to sustainable agriculture practices .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target theColony Stimulating Factor-1 Receptor (CSF-1R) , which plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit their targets by forming strong hydrogen bonds with the amino acid residues of the target enzyme . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.
Biochemical Pathways
Related compounds have been found to interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase . This interference can lead to the death of the pathogen, as it disrupts the production of vital energy in the form of ATP .
Result of Action
Related compounds have shown promising antifungal activities , suggesting that this compound may also have potential applications in treating fungal infections.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-16-8-10(7-14-16)15-13(17)12-6-9-4-2-3-5-11(9)18-12/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBLKCCTQXZOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

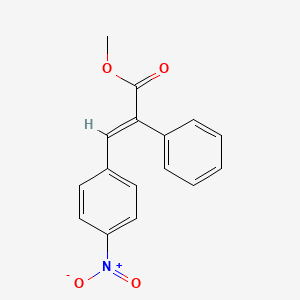
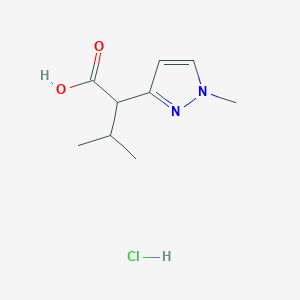
![1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2743382.png)
![1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2743383.png)
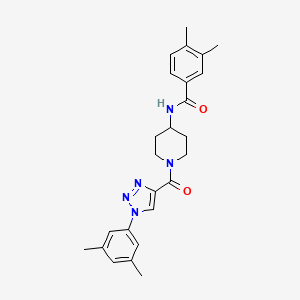
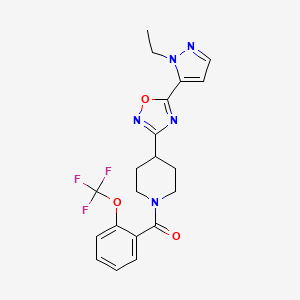
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2743387.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2743389.png)
![3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzenesulfonamide](/img/structure/B2743393.png)
![1-Oxaspiro[4.4]nonan-6-amine](/img/structure/B2743395.png)
![N-(4-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2743398.png)

